molecular formula C13H12OS B119508 p-(Phenylthio)benzyl alcohol CAS No. 6317-56-2

p-(Phenylthio)benzyl alcohol

Cat. No.: B119508
CAS No.: 6317-56-2
M. Wt: 216.3 g/mol
InChI Key: PGOAWMRWDZJQTB-UHFFFAOYSA-N
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Description

p-(Phenylthio)benzyl alcohol: is an organic compound with the chemical formula C13H12OS. It is a solid substance with a melting point of 46-48°C and a boiling point of approximately 390.2°C . This compound is stable at room temperature but may decompose at high temperatures. It has a strawberry-like aroma and is soluble in organic solvents such as ethers, alcohols, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-(Phenylthio)benzyl alcohol can be achieved by reacting p-thiobenzoic acid with cuprous bromide . This reaction requires careful handling to avoid contact and inhalation of harmful substances.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and safety measures are strictly followed to ensure the protection of workers and the environment .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: p-(Phenylthio)benzyl alcohol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various aromatic compounds .

Biology and Medicine: It is also used in the development of pharmaceuticals and agrochemicals .

Industry: In the industrial sector, this compound is used as a catalyst, intermediate, and basic reagent. It is also an ingredient in strawberry flavors and spices .

Comparison with Similar Compounds

  • p-(Phenylthio)benzaldehyde
  • p-(Phenylthio)benzyl chloride
  • p-(Phenylthio)benzoic acid

Comparison: p-(Phenylthio)benzyl alcohol is unique due to its hydroxyl functional group, which allows it to participate in a wide range of chemical reactions. In contrast, p-(Phenylthio)benzaldehyde and p-(Phenylthio)benzyl chloride have different functional groups, leading to different reactivity and applications .

Properties

IUPAC Name

(4-phenylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOAWMRWDZJQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212511
Record name p-(Phenylthio)benzyl alcohol
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Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6317-56-2
Record name 4-(Phenylthio)benzenemethanol
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Record name p-(Phenylthio)benzyl alcohol
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Record name P-(PHENYLTHIO)BENZYL ALCOHOL
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